N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also exhibits a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific structure of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” would involve additional functional groups attached to this basic structure.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can vary widely depending on the specific functional groups present in the molecule. For example, N-substituted-β-carbolines were reacted with triethyl phosphonoacetate in dry THF and resulted in the Wittig product .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Compounds related to the specified chemical structure, especially those incorporating isoxazole, oxadiazole, and sulfonamide moieties, have demonstrated significant antimicrobial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity towards breast carcinoma cell lines (Poręba et al., 2015). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds, including those with oxadiazole derivatives, have been investigated for their enzyme inhibitory properties. This has implications for therapeutic applications, particularly in targeting enzymes crucial for disease progression. For instance, sulfonamide-based 1,3,4-oxadiazole derivatives have shown good anti-inflammatory activity, highlighting their potential in designing anti-inflammatory drugs (Kavitha et al., 2019).
Environmental Degradation of Pharmaceuticals
Research on sulfonamide antibiotics has revealed insights into their environmental degradation. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been identified for eliminating sulfonamide antibiotics from the environment (Ricken et al., 2013). This highlights the chemical's relevance in studying environmental persistence and degradation pathways of pharmaceuticals.
Antioxidant Activities
Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in oxidative stress-related research and therapy (Padmaja et al., 2014).
Mechanism of Action
Isoxazoles
are a class of heterocyclic compounds that consist of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been studied for decades due to their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Oxadiazoles
are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms within a five-membered ring. They are known for their wide range of biological activities and therapeutic potential .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c22-27(23,12-3-4-14-11(7-12)5-6-24-14)18-9-16-19-17(21-26-16)13-8-15(25-20-13)10-1-2-10/h3-4,7-8,10,18H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHLEUMJOZNTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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